Welcome to the BenchChem Online Store!
molecular formula C7H11NO5 B8280869 3-[(2-Ethoxy2-oxoethyl)amino]-3-oxopropanoic acid

3-[(2-Ethoxy2-oxoethyl)amino]-3-oxopropanoic acid

Cat. No. B8280869
M. Wt: 189.17 g/mol
InChI Key: CUEUARSRJGEWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09422240B2

Procedure details

To a solution of Meldrum's acid (10.0 g) in acetonitrile (231 mL), glycine ethyl hydrochloride (14.5 g) and triethylamine (14.1 g) were added and the mixture was stirred at 60° C. for 5 hours. After cooling the mixture to room temperature, ethyl acetate was added and extraction was conducted with a saturated aqueous solution of sodium hydrogencarbonate. To the combined aqueous layers, 1 mol/L hydrochloric acid was added and extraction was conducted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate. After removing the desiccant by filtration, the filtrate was concentrated under reduced pressure to give the titled compound as a colorless solid (7.95 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
glycine ethyl hydrochloride
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
231 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)O[C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.[CH2:11](Cl)[CH3:12].[NH2:14][CH2:15][C:16]([OH:18])=[O:17].C(N(CC)CC)C.C(OCC)(=O)C>C(#N)C>[CH2:11]([O:17][C:16](=[O:18])[CH2:15][NH:14][C:7](=[O:8])[CH2:6][C:4]([OH:5])=[O:3])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
glycine ethyl hydrochloride
Quantity
14.5 g
Type
reactant
Smiles
C(C)Cl.NCC(=O)O
Name
Quantity
14.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
231 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extraction
ADDITION
Type
ADDITION
Details
To the combined aqueous layers, 1 mol/L hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the
FILTRATION
Type
FILTRATION
Details
desiccant by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(CNC(CC(=O)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.95 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.